molecular formula C19H25NO3 B2678444 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2034342-57-7

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2678444
CAS No.: 2034342-57-7
M. Wt: 315.413
InChI Key: SZKGCIUOLVXSFH-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a diketone derivative featuring a pyrrolidine ring substituted at the 3-position with a cyclopropylmethoxy group. The pentane backbone contains ketone groups at positions 1 and 5, with a phenyl substituent at position 4.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(16-5-2-1-3-6-16)7-4-8-19(22)20-12-11-17(13-20)23-14-15-9-10-15/h1-3,5-6,15,17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGCIUOLVXSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol in the presence of a strong base such as sodium hydride.

    Attachment of the Phenylpentane-dione Moiety: The final step involves the condensation of the intermediate with a phenylpentane-dione derivative under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the phenyl ring using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione
  • Key Features :
    • Substituted with halogenated aromatic groups (4-chlorophenyl and 2-fluorophenyl) at positions 3 and 2.
    • Cyclopropyl group at position 1 instead of a pyrrolidine ring.
  • The absence of the pyrrolidine-cyclopropylmethoxy group may limit hydrogen-bonding interactions compared to the target compound. Reported biological activities include antioxidant, antitumor, and antibacterial properties, common among diketones .
Compound B : 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione
  • Key Features :
    • Pyrrolizine ring substituted with a methyl group at position 5.
    • 1,4-diketone arrangement (vs. 1,5-diketone in the target compound).
  • Implications: The 1,4-diketone configuration may alter reactivity in cyclization or condensation reactions. The methyl group introduces steric hindrance but lacks the electronic effects of the cyclopropylmethoxy group in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~347.4 g/mol (estimated) ~454.9 g/mol ~261.3 g/mol
LogP ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity due to halogens) ~1.8 (lower lipophilicity)
Hydrogen Bonding Pyrrolidine N and O from cyclopropylmethoxy Limited (no pyrrolidine) Pyrrolizine N and ketone O
Synthetic Accessibility Requires cyclopropane functionalization Halogenation steps add complexity Simpler due to methyl substitution

Crystallographic and Structural Analysis

  • Software tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical in determining the crystal structures of such compounds .
  • The target compound’s cyclopropylmethoxy group may introduce torsional strain, influencing its solid-state conformation and packing efficiency.

Biological Activity

The compound 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H25NO3\text{C}_{18}\text{H}_{25}\text{N}\text{O}_{3}

This structure includes a cyclopropylmethoxy group attached to a pyrrolidine ring, along with a phenyl group and a dione functional group. The unique arrangement of these components contributes to its biological activity.

Research indicates that this compound acts primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety.

Key Findings:

  • Serotonin Receptor Affinity : Studies have demonstrated that derivatives similar to this compound exhibit high affinity for serotonin receptors, which are crucial in mood regulation .
  • Phosphodiesterase Inhibition : The compound also displays weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in the breakdown of cyclic nucleotides, thus influencing intracellular signaling pathways .

Pharmacological Effects

The biological activity of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has been evaluated through various preclinical models.

Antidepressant Activity

In animal models, particularly the forced swim test (FST), compounds with similar structures have shown efficacy as antidepressants. The mechanism is thought to involve enhanced serotonergic signaling, which is critical for mood improvement .

Anxiolytic Effects

Preliminary studies have indicated that this compound may also possess anxiolytic properties. In vivo tests suggest that it could outperform standard anxiolytics like diazepam in certain scenarios .

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione:

StudyFindings
Study 1 (PubMed)Identified as a potent ligand for 5-HT receptors with significant antidepressant activity in FST .
Study 2 (Patents)Demonstrated potential applications in treating metabolic disorders through GPR120 agonism .
Study 3 (Pharmacology)Showed inhibition of PDE4B and PDE10A, suggesting a dual action mechanism affecting both serotonin levels and cyclic nucleotide signaling .

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